molecular formula C17H16N6O2 B2770264 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide CAS No. 1331270-79-1

3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

Cat. No.: B2770264
CAS No.: 1331270-79-1
M. Wt: 336.355
InChI Key: VUKRUFYKVBFCPT-UHFFFAOYSA-N
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Description

3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and an azetidine ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with an azetidine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide include other azetidine carboxamides, pyrazine derivatives, and oxadiazole-containing molecules. Examples include:

  • 3-(pyrazin-2-yl)-1,2,4-oxadiazole derivatives
  • N-(p-tolyl)azetidine-1-carboxamides
  • Other azetidine-based compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-2-4-13(5-3-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-8-18-6-7-19-14/h2-8,12H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKRUFYKVBFCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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